molecular formula C10H6ClNO2 B8051886 8-Chloroquinoline-7-carboxylic acid

8-Chloroquinoline-7-carboxylic acid

Cat. No.: B8051886
M. Wt: 207.61 g/mol
InChI Key: XJYQPWDNGCLCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The story of quinoline chemistry begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. iipseries.orgontosight.ai This discovery opened the door to a new class of heterocyclic aromatic compounds. Initially, research focused on understanding the fundamental structure and reactivity of the quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org

Over the decades, a multitude of synthetic methods for creating quinoline and its derivatives have been developed, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions. iipseries.orgwikipedia.org These classical methods, while foundational, often required harsh reaction conditions. ontosight.ai Consequently, modern research has focused on developing more efficient, environmentally friendly, and versatile synthetic strategies, such as transition-metal-catalyzed reactions and microwave-assisted synthesis. ontosight.airsc.org The evolution of these synthetic techniques has been instrumental in the exploration and development of a wide range of functionalized quinolines, including those with carboxylic acid and halogen substituents.

Structural Significance of Carboxylic Acid and Halogen Substituents in Quinoline Scaffolds

The introduction of substituents onto the quinoline core dramatically influences its chemical and physical properties. The carboxylic acid group and halogen atoms are particularly noteworthy for their ability to modulate the biological activity and reactivity of the quinoline scaffold.

The carboxylic acid group is a key functional group in many quinoline derivatives. ui.ac.id Its presence can enhance the molecule's ability to interact with biological targets through the formation of hydrogen bonds and salt bridges. nih.gov For instance, the carboxylic acid at the C-3 position is a crucial feature for the antibacterial activity of quinolone antibiotics, as it is involved in binding to bacterial enzymes like DNA gyrase. wikipedia.org Furthermore, the acidity of the carboxylic acid group can influence the pharmacokinetic properties of a compound. nih.gov

Halogen substituents , such as chlorine, are also pivotal in modifying the properties of quinoline scaffolds. The introduction of a halogen can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. acs.org For example, the presence of a fluorine atom at the C-6 position in fluoroquinolone antibiotics is known to enhance their antibacterial potency. orientjchem.org Similarly, the position of halogen substitution can have a profound impact on the biological activity of a compound. nih.gov The development of regioselective halogenation methods has been a significant area of research, allowing for the precise placement of halogens to fine-tune the properties of quinoline derivatives. rsc.org

Overview of Research Trajectories for Halogenated Quinoline Carboxylic Acids

Current research into halogenated quinoline carboxylic acids is diverse and expanding. A significant focus remains on the development of new antibacterial agents to combat the growing problem of antibiotic resistance. ontosight.ai Scientists are exploring modifications to the quinoline structure to create new derivatives with improved efficacy and a broader spectrum of activity. ontosight.ai

Beyond their antibacterial applications, halogenated quinoline carboxylic acids are being investigated for a range of other therapeutic uses, including as anticancer, anti-inflammatory, and antiviral agents. orientjchem.orgeurekaselect.com The ability to synthetically modify the quinoline scaffold at various positions allows for the creation of a vast library of compounds with diverse pharmacological profiles. nih.gov For example, the synthesis of novel 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has been explored for their potential antibacterial properties. researchgate.net

Furthermore, research is being conducted on the synthesis and application of these compounds in materials science. The unique photophysical properties of some quinoline derivatives make them suitable for use in applications such as fluorescent probes for live-cell imaging. nih.gov The development of efficient synthetic routes to access these complex molecules is a key enabler of this research. nih.gov

Interactive Data Table: Properties of 8-Chloroquinoline-7-carboxylic acid

PropertyValueSource
Molecular FormulaC10H6ClNO2 uni.lu
Molecular Weight207.61 g/mol scbt.com
Monoisotopic Mass207.00871 Da uni.lu
Predicted XlogP2.3 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYQPWDNGCLCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Chloroquinoline 7 Carboxylic Acid and Analogues

Conventional Synthetic Approaches

Traditional methods for quinoline (B57606) synthesis, many of which were developed in the late 19th century, remain fundamental in organic synthesis. iipseries.org These reactions, including the Skraup, Friedländer, Doebner, and Pfitzinger syntheses, have been adapted over the years to improve yields, expand substrate scope, and introduce diverse functionalities onto the quinoline ring.

Modified Skraup Synthesis Protocols for Halogenated Quinoline Carboxylic Acids

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and oxidation to form the quinoline ring. iipseries.org However, the conventional Skraup reaction is known for its often violent nature and harsh conditions. nih.govwikipedia.org

Modifications to the Skraup synthesis have been developed to mitigate these issues and to synthesize specific derivatives. For instance, in the synthesis of compounds structurally related to 8-chloroquinoline-7-carboxylic acid, a Skraup reaction can be used to first prepare the corresponding 8-methylquinoline (B175542) precursor. This precursor is then subjected to direct oxidation to yield the desired carboxylic acid. A patented process describes the preparation of 7-chloroquinoline-8-carboxylic acids through the oxidation of the corresponding 7-chloro-8-methylquinoline (B132762). This oxidation is carried out using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com The initial 7-chloro-8-methylquinoline can be synthesized via a Skraup reaction using an appropriately substituted toluidine. google.com

Reactants Reagents/Conditions Product Reference
7-chloro-8-methylquinolineNitric acid or NO2, H2SO4, Vanadium(V) or (IV) catalyst, 150-170 °C7-chloroquinoline-8-carboxylic acid google.com

Friedländer Reaction and its Adaptations for Quinoline Carboxylic Acid Derivatives

The Friedländer synthesis is a versatile method for producing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base. organicreactions.org This method is particularly useful for preparing substituted quinolines. pharmaguideline.com

Adaptations of the Friedländer synthesis have been developed to enhance its practicality and scalability. A one-pot procedure has been reported where an o-nitroarylcarbaldehyde is reduced to the corresponding o-aminoarylcarbaldehyde using iron powder and a catalytic amount of aqueous hydrochloric acid. The resulting amine then undergoes an in situ condensation with a ketone or aldehyde to produce mono- or disubstituted quinolines in good to excellent yields (58–100%). organic-chemistry.org This approach has been successfully applied to the gram-scale synthesis of 2-phenylquinoline-7-carboxylic acid, an analogue of the target compound. organic-chemistry.org The reaction conditions are generally mild and tolerate a variety of functional groups, including chloro substituents. organic-chemistry.org

Reactants Reagents/Conditions Product Type Key Features Reference
o-Nitroarylcarbaldehydes, Ketones/Aldehydes1. Iron powder, aq. HCl2. Ketone/Aldehyde, KOHMono- or disubstituted quinolinesOne-pot, scalable, good yields (58-100%) organic-chemistry.org
2-Aminoaryl ketones, Carbonyl compoundsP2O5/SiO2, 80°C, solvent-freePoly-substituted quinolinesEfficient, high yields, green conditions

The mechanism of the Friedländer synthesis can proceed through two main pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org

Doebner Reaction Variants in the Synthesis of Quinoline Carboxylic Acids

The Doebner reaction is a three-component synthesis that involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org This method serves as a valuable alternative to the Pfitzinger reaction. wikipedia.org The classical Doebner reaction, however, often suffers from low yields, especially when using anilines bearing electron-withdrawing groups. nih.govnih.gov

A significant advancement is the development of a Doebner hydrogen-transfer reaction, which is effective for the synthesis of substituted quinolines from anilines with electron-withdrawing substituents, including halogenated anilines. nih.govacs.org This modified protocol has been shown to produce the desired quinoline-4-carboxylic acids in good yields. nih.govacs.org The reaction is believed to proceed through a different mechanism than the classical Doebner reaction, which allows for the successful conversion of less reactive anilines. nih.gov

The reaction mechanism is not definitively established, but two primary pathways are proposed. One involves an initial aldol condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with pyruvic acid. wikipedia.org

Reactants Product Key Features of Variants Reference
Aniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acidHydrogen-transfer variant effective for electron-deficient anilines nih.govacs.org

It has been noted that the Doebner reaction may fail with certain substrates, such as 2-chloro-5-aminopyridine, where an alternative cyclization pathway can lead to a pyrrolidine derivative instead of the desired quinoline. wikipedia.org

Pfitzinger Reaction in the Preparation of Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or substituted isatins and a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

This reaction is widely utilized due to its convenience as a one-pot synthesis. The Pfitzinger reaction can be considered an extension of the Friedländer synthesis. organicreactions.orgrsc.org The use of substituted isatins and various carbonyl compounds allows for the preparation of a wide range of quinoline-4-carboxylic acid derivatives. ijsr.netui.ac.id For instance, the reaction of isatin with various ketones in the presence of potassium hydroxide (B78521) has been used to synthesize a variety of substituted quinoline-4-carboxylic acids. ijsr.net

Reactants Reagents/Conditions Product Reference
Isatin, Carbonyl compoundStrong base (e.g., KOH)Quinoline-4-carboxylic acid wikipedia.org
Isatin, EnaminonesAqueous KOH or NaOH, refluxQuinoline-4-carboxylic acid rsc.org

While the Pfitzinger reaction is a powerful tool, a limitation is that isatins with functional groups that are unstable under basic conditions may not be suitable substrates. nih.gov

Multicomponent Reaction Strategies for Quinoline Carboxylic Acid Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net The Doebner reaction, as previously discussed, is a prime example of a three-component reaction used to synthesize quinoline-4-carboxylic acids. wikipedia.org

Recent research has focused on developing more efficient and environmentally friendly MCRs for quinoline synthesis. A modified, eco-friendly, one-pot Doebner hydrogen transfer strategy has been developed for the production of 4-quinoline carboxylic acids. This method offers several advantages, including mild reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. researchgate.net The reaction involves an aryl aldehyde, an amine, and pyruvate, with p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene glycol. researchgate.net

Another example of a multicomponent approach is a one-pot protocol for the synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov

Reaction Type Reactants Catalyst/Solvent Key Advantages Reference
Modified DoebnerAryl aldehyde, Amine, Pyruvatep-TSA / Water & Ethylene glycolEco-friendly, mild conditions, high conversion researchgate.net
Doebner Hydrogen-TransferAniline, Aldehyde, Pyruvic acidBF3·THF / AcetonitrileSuitable for electron-deficient anilines nih.govacs.org

These multicomponent strategies are highly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse quinoline derivatives for biological screening.

Green Chemistry and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods in organic chemistry to minimize environmental impact. imist.ma For the synthesis of quinoline carboxylic acids, this has involved the modification of classical reactions to incorporate principles of green chemistry, such as the use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions. imist.ma

Several green chemistry approaches have been applied to the synthesis of quinoline derivatives:

Use of Green Solvents: Water and ethylene glycol have been employed as environmentally benign solvents in multicomponent reactions for the synthesis of 4-quinoline carboxylic acids. researchgate.net

Efficient Catalysts: The use of recyclable solid acid catalysts, such as sulfamic acid, has been explored for the synthesis of quinoline-4-carboxylic acid derivatives. nih.gov Organocatalysts like p-toluenesulfonic acid have also been used effectively. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of quinoline derivatives, including modifications of the Pfitzinger reaction. imist.ma

One-Pot Procedures: One-pot syntheses, which combine multiple reaction steps into a single operation, reduce waste and improve efficiency. Many of the modern adaptations of classical quinoline syntheses, such as the Friedländer and Doebner reactions, are designed as one-pot procedures. organic-chemistry.orgresearchgate.net

These green and sustainable protocols not only reduce the environmental footprint of chemical synthesis but also often lead to improved reaction efficiency and easier product isolation. imist.ma

Catalytic Systems in Quinoline Carboxylic Acid Synthesis

The construction of the quinoline scaffold, a critical component in many pharmaceutical agents, has been greatly advanced by the development of sophisticated catalytic systems. These catalysts facilitate key bond-forming reactions, often enhancing reaction rates, yields, and selectivity while allowing for milder reaction conditions. The choice of catalyst—ranging from transition metals and nanomaterials to small organic molecules and acids—is pivotal in tailoring the synthesis for specific quinoline carboxylic acid derivatives.

Transition Metal-Catalyzed Oxidative Annulation Strategies

Transition metals are powerful tools in organic synthesis due to their ability to activate substrates and facilitate complex transformations. In the context of quinoline synthesis, metals like palladium, copper, silver, and iron are instrumental in C-H activation and annulation reactions. These strategies often involve the coupling of anilines with various partners such as alkynes, alkenes, or carbonyl compounds, followed by an oxidative cyclization to form the quinoline ring.

For instance, a patented process describes the direct oxidation of 7-chloro-8-methylquinoline compounds to the corresponding 7-chloroquinoline-8-carboxylic acids. google.com This transformation is carried out using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com The presence of the chelating nitrogen atom in the 8-methylquinoline substrate facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)-H functionalization. nih.gov

Other notable transition metal-catalyzed approaches include:

Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Copper-catalyzed [3+2+1] annulation between anthranils and phenylacetaldehydes, using dioxygen as the terminal oxidant, to yield 8-acylquinolines. mdpi.com

Silver-promoted oxidative cascades of N-aryl-3-alkylideneazetidines with carboxylic acids, where silver salts play a key role in achieving regioselectivity and promoting oxidative aromatization. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis

Catalyst System Reactants Product Type Key Features
Vanadium(V) oxide / H₂SO₄ / NO₂ 7-Chloro-3,8-dimethylquinoline 7-Chloro-3-methyl-quinoline-8-carboxylic acid Direct oxidation of a methyl group. google.com
Pd(OAc)₂ / 2,4,6-Collidine Aliphatic alcohols and anilines Substituted quinolines Aerobic oxidative aromatization with wide functional group tolerance. organic-chemistry.org
Cu(0) / AgOTf / O₂ Anthranils and phenylacetaldehydes 8-Acylquinolines [3+2+1] annulation strategy under mild conditions. mdpi.com
Silver trifluoroacetate Aniline and alkenyl/alkynyl carbonyl compounds Substituted quinolines C-H bond activation and coupling. mdpi.com
Nanocatalyzed Green Protocols for Quinoline Derivatives

In the pursuit of environmentally benign synthesis, nanocatalysts have emerged as a highly effective alternative to traditional catalysts. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity, lower catalyst loading, and easier recovery and recyclability. acs.orgnih.gov These attributes address many drawbacks of homogeneous catalysis, such as catalyst recovery and the use of hazardous solvents. nih.gov

Various metal-based nanocatalysts, including those based on iron, copper, zinc, nickel, and silver, have been successfully employed in one-pot protocols for quinoline synthesis, such as the Friedländer reaction. acs.orgnih.gov For example, magnetic iron oxide nanoparticles (Fe₃O₄) are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. iau.ir One study reported the use of Fe₃O₄/KF/Clinoptilolite@MWCNTs magnetic nanocomposites for the synthesis of furo[2,3-f]quinoline derivatives in an ionic liquid at room temperature, highlighting a green and efficient multicomponent reaction strategy. iau.ir

Table 2: Nanocatalysts in Quinoline Synthesis

Nanocatalyst Reaction Type Solvent Key Advantages
Fe₃O₄/KF/Clinoptilolite@MWCNTs Multicomponent reaction Ionic Liquid High yields, short reaction times, easy magnetic separation of catalyst. iau.ir
ZnO/TiO₂@MWCNTs Multicomponent reaction Not specified Effective for generating quinolinoquinazoline derivatives in high yields. scilit.com
Fe-based nanocatalysts Friedländer protocol Ethanol Good yields (68-96%), catalyst is recyclable. nih.gov
SiO₂-based nanocatalysts Friedländer reaction Solvent-free Fast reaction times (15-60 min), high yields (85-96%). nih.gov
Organocatalysis and Non-Metal Catalysis Approaches

Organocatalysis provides a metal-free alternative for quinoline synthesis, avoiding the costs and potential toxicity associated with heavy metals. researchgate.net These reactions often utilize small organic molecules, such as acids or amines, to catalyze the desired transformations. This approach is a cornerstone of green chemistry, minimizing the use of toxic metals and organic solvents. researchgate.net

A prominent example is the use of p-toluenesulfonic acid (p-TsOH), a Brønsted acid, to catalyze the Friedländer annulation or Doebner reaction for synthesizing quinoline carboxylic acids. nih.govacs.org For instance, a three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water catalyzed by TsOH has been developed for the synthesis of 4-ferrocenylquinoline derivatives. researchgate.net Similarly, sulfamic acid has been shown to be an effective catalyst for the Doebner multicomponent reaction to produce quinoline-4-carboxylic acid derivatives. mdpi.com These methods are praised for their operational simplicity, cleaner reaction profiles, and environmental friendliness. researchgate.net

Table 3: Organocatalysts for Quinoline Synthesis

Organocatalyst Reaction Type Key Features
p-Toluenesulfonic acid (p-TsOH) Friedländer / Doebner reaction Efficient, can be used in water, metal-free. researchgate.netacs.org
Sulfamic acid Doebner multicomponent reaction Powerful method for quinoline-4-carboxylic acid synthesis. mdpi.com
Iodine (in I₂-DMSO system) Formal [3+2+1] annulation Metal-free system for converting amino acids and anilines into quinolines. organic-chemistry.org
Brønsted and Lewis Acid/Base Catalysis in Quinoline Formation

Both Brønsted and Lewis acids are fundamental catalysts for many classical methods of quinoline synthesis, particularly the Friedländer reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. tandfonline.com

Brønsted acids , such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid (TsOH·H₂O), catalyze the reaction by protonating the carbonyl group, thereby activating it for nucleophilic attack. nih.gov Studies have shown that using 20 mol% of TsOH·H₂O can lead to excellent yields (>99%) in the synthesis of 2,3,4-trisubstituted quinolines. tandfonline.comtandfonline.com

Lewis acids , such as magnesium chloride (MgCl₂·6H₂O) and cupric nitrate (Cu(NO₃)₂·3H₂O), function by coordinating to the carbonyl oxygen, which also enhances its electrophilicity. tandfonline.comtandfonline.com Research has demonstrated that these catalysts are highly efficient, providing excellent yields under mild conditions. tandfonline.comfigshare.com For example, Cu(NO₃)₂·3H₂O was found to be a superior catalyst among various copper salts, and MgCl₂·6H₂O proved to be particularly suitable for scale-up procedures. tandfonline.comtandfonline.com

These acid-catalyzed protocols are valued for their operational simplicity, mild conditions, and the ability to produce polysubstituted quinolines in moderate to excellent yields. tandfonline.com

Table 4: Brønsted and Lewis Acid Catalysts in Friedländer Synthesis

Catalyst Catalyst Type Reactants Yield
p-Toluenesulfonic acid (TsOH·H₂O) Brønsted Acid 2-Aminoarylketones and β-ketoesters >99%
Magnesium chloride (MgCl₂·6H₂O) Lewis Acid 2-Aminoarylketones and β-ketoesters >99%
Cupric nitrate (Cu(NO₃)₂·3H₂O) Lewis Acid 2-Aminoarylketones and β-ketoesters >99%

Chemoenzymatic Synthesis Routes for Quinoline Carboxylic Acids

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations within a multi-step synthetic sequence. This approach combines the advantages of biological catalysis with traditional organic chemistry to create novel and efficient pathways to complex molecules. While the application of chemoenzymatic routes specifically for this compound is not extensively documented in readily available literature, the principles can be applied to the synthesis of quinoline precursors or for the modification of the quinoline core.

Enzymes can be used, for example, to create chiral precursors with high enantiomeric purity, which are then converted into the final quinoline structure through conventional chemical methods. Alternatively, enzymes could be employed for late-stage functionalization of a pre-formed quinoline ring, such as selective hydroxylation or esterification, under mild, environmentally friendly conditions. The development of such routes remains an active area of research, aiming to provide greener and more selective alternatives to purely chemical methods.

Microwave and Light-Irradiation Assisted Synthesis Techniques

To improve the efficiency and environmental footprint of chemical reactions, modern synthetic methods often employ alternative energy sources like microwave irradiation and visible light.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates for many classical quinoline syntheses. For example, the Pfitzinger reaction, involving the condensation of isatin with carbonyl compounds, has been successfully performed under microwave conditions to yield quinoline-4-carboxylic acids. mdpi.com Similarly, the Friedländer synthesis of 8-hydroxyquinolines showed a significant yield improvement from an average of 34% with conventional heating to 72% with microwave irradiation. rsc.org These methods are often more energy-efficient and can be performed under solvent-free conditions, further boosting their green credentials. lookchem.com

Table 5: Microwave-Assisted Synthesis of Quinoline Derivatives

Reaction Type Reactants Time Key Advantage
Pfitzinger Reaction Isatin and malonic acid 1-2 minutes Rapid synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net
Friedländer Synthesis 2-amino-3-hydroxybenzaldehyde and ketones 30-40 minutes Yield increased from 34% (conventional) to 72% (microwave). rsc.org
Doebner Reaction m-chloroaniline, benzaldehyde, pyruvic acid 1-2 minutes High product yields in a shorter time period. researchgate.net

Light-Irradiation Assisted Synthesis: Visible-light-mediated synthesis is at the forefront of green chemistry, using photons as a clean and renewable energy source to drive chemical reactions. rsc.org This approach, often employing a photocatalyst, allows for transformations to occur under very mild conditions, typically at room temperature. rsc.org Various methodologies for synthesizing the quinoline nucleus under visible light irradiation, commonly using blue LEDs, have been developed. rsc.org For instance, an iron(III) chloride-phenanthroline complex has been used as a catalyst for the visible-light-driven decarboxylation of alkyl carboxylic acids to generate radicals for the alkylation of quinoline. mdpi.com Another study presents a photocatalytic method for converting quinoline-N-oxides into quinolin-2(1H)-ones, which is highly atom-economical and avoids undesirable by-products. rsc.org These photoredox catalysis methods represent a sustainable and eco-friendly route for the functionalization and synthesis of quinoline derivatives. rsc.orgprinceton.edu

Solvent-Free and Greener Solvent Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce the environmental impact of chemical processes. ijpsjournal.com These methodologies focus on minimizing or eliminating the use of hazardous organic solvents by employing solvent-free conditions or substituting traditional solvents with more benign alternatives like water, ionic liquids, or bio-solvents. researchgate.net

Solvent-free, or solid-state, reactions offer significant advantages by reducing pollution, lowering costs, and simplifying reaction procedures. One such approach is the Friedländer synthesis, a well-established method for preparing quinolines, which can be adapted to solvent-free conditions. mdpi.com For instance, the reaction of 2-aminoarylketones with various carbonyl compounds has been successfully carried out without a solvent, catalyzed by a Brønsted acid, to yield 2,3-disubstituted quinolines in good to excellent yields. mdpi.com Ionic liquids, such as [bmim]HSO₄, have also been employed as catalysts in solvent-free Friedländer reactions, providing a green alternative with short reaction times and high yields. mdpi.com

The use of greener solvents is another key strategy. Water, being non-toxic, inexpensive, and readily available, is an attractive medium for organic synthesis. researchgate.net For example, a modified, one-pot multicomponent Doebner hydrogen transfer reaction has been developed to produce 4-quinoline carboxylic acids using a dual green solvent system of water and ethylene glycol. tandfonline.com This method, which involves an aryl aldehyde, an amine, and pyruvate catalyzed by p-toluenesulfonic acid (p-TSA), offers excellent conversion rates and short reaction times. tandfonline.com Microwave-assisted synthesis has also emerged as a green technique, sometimes used in conjunction with environmentally friendly catalysts like formic acid or in solvent-free protocols to accelerate the synthesis of quinoline derivatives. ijpsjournal.com

Below is a table summarizing various greener methodologies for the synthesis of quinoline analogues.

Reaction TypeCatalyst/ConditionsSolvent SystemKey Advantages
Friedländer SynthesisBrønsted AcidSolvent-FreeHigh yields, reduced waste
Friedländer SynthesisIonic Liquid ([bmim]HSO₄)Solvent-FreeShort reaction times, green alternative
Doebner Reaction (modified)p-Toluenesulfonic acid (p-TSA)Water and Ethylene GlycolMild conditions, excellent conversion
Skraup ReactionSulfuric Acid / Microwave IrradiationWater added for extractionRapid, improved extraction efficacy mdpi.com

Specific Preparative Routes for this compound

A primary and direct method for the synthesis of this compound involves the oxidation of the corresponding 8-methylquinoline precursor. This transformation targets the methyl group at the 8-position, converting it into a carboxylic acid function.

One effective method is the direct oxidation using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.comgoogle.com This process represents a significant improvement over older methods that proceeded through a bromomethyl intermediate, as it involves a single reaction step, requires fewer resources, and results in a higher yield and purity of the final product. google.com The reaction is typically carried out at elevated temperatures, for example, between 120°C and 180°C. google.com A vanadium compound, such as vanadium(V) oxide, often serves as the catalyst. google.com The process can be conducted by gradually adding nitric acid to a solution of the methylquinoline in sulfuric acid, or by passing gaseous nitrogen dioxide through the mixture. google.com

Table of Reaction Conditions for Nitric Acid Oxidation

Precursor Oxidizing Agent Catalyst Solvent/Medium Temperature Yield

Another widely used oxidizing agent for converting alkyl groups on aromatic rings to carboxylic acids is potassium permanganate (KMnO₄). libretexts.orgorganic-chemistry.org While it is a powerful oxidant, reaction conditions must be carefully controlled. libretexts.org The oxidation of alkyl-substituted quinolines to their corresponding carboxylic acids with potassium permanganate is a well-established process. google.com Typically, the reaction is performed in a basic aqueous solution, followed by acidification to precipitate the carboxylic acid. For more resistant substrates, the reaction can be conducted in a mixture of pyridine (B92270) and water at elevated temperatures. chemspider.com Under harsh conditions, such as with heat and concentrated KMnO₄, the reagent can cleave carbon-carbon bonds, so careful management of the reaction is crucial to selectively oxidize the methyl group without degrading the quinoline ring. libretexts.orgyoutube.com

Alternative synthetic strategies for this compound involve building the molecule from different precursors, often by introducing the carboxylic acid or a precursor group onto a pre-formed quinoline ring or by constructing the quinoline ring itself through cyclization reactions.

One modern approach involves the regioselective functionalization of a substituted quinoline. For example, 7-chloroquinolines can be functionalized through magnesiation using mixed lithium-magnesium reagents. durham.ac.uk This generates a reactive organometallic intermediate that can then be reacted with an appropriate electrophile to introduce a functional group at a specific position. To synthesize a carboxylic acid, this intermediate could theoretically be quenched with carbon dioxide (CO₂), a common method for carboxylating organometallic compounds. This would install the carboxylic acid group directly onto the quinoline core.

Another powerful strategy is to construct the bicyclic quinoline system through a cyclization reaction using precursors that already contain the necessary functional groups. The Gould-Jacobs reaction, for instance, is used to synthesize 4-oxo-quinolin-3-carboxylic acids. researchgate.net Although this produces a different isomer, the underlying principle of using a substituted aniline and a diethyl ethoxymethylenemalonate-type reagent to form the quinoline ring with a carboxylic acid precursor is a versatile strategy. A similar approach could be envisioned starting with a suitably substituted 2-amino-3-chlorobenzaldehyde or ketone, which could undergo condensation and cyclization with a component that would ultimately form the second ring containing the C7-carboxylic acid.

These alternative routes offer flexibility in synthesis, allowing for the construction of various analogues by modifying the starting materials and intermediates. durham.ac.uk

Chemical Transformations and Derivatization Studies of 8 Chloroquinoline 7 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position of 8-chloroquinoline (B1195068) is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Its reactivity is primarily centered on reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions typically proceed via activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with alcohols or amines can be inefficient.

Esterification: The formation of esters from 8-chloroquinoline-7-carboxylic acid can be achieved through several methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orglibretexts.org Given the structure of the starting material, using the alcohol as the reaction solvent is a viable approach. libretexts.org For instance, the esterification of the related 3,7-dichloroquinoline-8-carboxylic acid to its ethyl ester has been accomplished using triethyl phosphite. researchgate.net Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting 8-chloroquinoline-7-carbonyl chloride can then readily react with an alcohol to yield the corresponding ester.

Amidation: The synthesis of amides from this compound requires overcoming the acid-base reaction between the carboxylic acid and the amine. libretexts.orglibretexts.org Heating the ammonium (B1175870) carboxylate salt to temperatures above 100°C can drive off water and form the amide. libretexts.org A more controlled approach involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide. libretexts.orglibretexts.org Alternatively, converting the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. This method, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

Reaction TypeReagentsProduct ClassReference
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester libretexts.orglibretexts.org
Esterification (via Acyl Chloride)1. SOCl₂ 2. AlcoholEster libretexts.org
AmidationAmine, Heat (>100°C)Amide libretexts.org
Amidation (with coupling agent)Amine, DCCAmide libretexts.orglibretexts.org
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine, BaseAmide fishersci.co.uk
Table 1: Summary of Esterification and Amidation Reactions.

Decarboxylation Pathways and Derivatives

Decarboxylation involves the removal of the carboxylic acid group, which is typically replaced by a hydrogen atom. libretexts.org This transformation can be achieved by heating the carboxylic acid or its salt, often with a catalyst. For aromatic carboxylic acids, heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a common method. libretexts.org In the case of this compound, this reaction would be expected to yield 8-chloroquinoline. The process can be viewed as an initial acid-base reaction to form the sodium salt, followed by the elimination of sodium carbonate upon heating. libretexts.org A patent describes the decarboxylation of halogenated aromatic carboxylic acids, indicating the feasibility of this transformation for chloroquinoline carboxylic acids. google.com

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring in this compound is an aromatic system that can undergo substitution reactions. The presence of the electron-withdrawing chloro and carboxylic acid groups, as well as the heterocyclic nitrogen atom, significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. pjsir.orgquimicaorganica.org Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. pjsir.org The substitution typically favors the 5- and 8-positions. pjsir.orgquimicaorganica.orgquora.com

Nucleophilic Aromatic Substitution at the Chlorine Position

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for replacing the chlorine atom at the 8-position. The feasibility of SNAr reactions on halo-pyridines and their derivatives is well-established. youtube.com The reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a negatively charged intermediate (a Meisenheimer complex). The aromaticity of the ring is temporarily disrupted during this process. youtube.com

The presence of the electron-withdrawing carboxylic acid group at the 7-position and the nitrogen atom in the adjacent ring would help to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution at the 8-position. Studies on other chloroquinolines have shown that the chloro group can be displaced by various nucleophiles such as amines, thiols, and alkoxides. mdpi.comnih.gov For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with nucleophiles like hydrazine (B178648) and thiourea. mdpi.com A similar reactivity pattern would be anticipated for this compound, allowing for the introduction of a range of functional groups at the C-8 position.

NucleophilePotential Product at C-8Reference
Amine (R-NH₂)8-Aminoquinoline derivative youtube.commdpi.com
Thiol (R-SH)8-Thioetherquinoline derivative mdpi.com
Alkoxide (R-O⁻)8-Alkoxyquinoline derivative mdpi.com
Hydrazine (N₂H₄)8-Hydrazinylquinoline derivative mdpi.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions.

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.govtcichemicals.com These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. nih.govnih.gov

For the quinoline scaffold, C-H functionalization can be directed to various positions depending on the catalyst and any directing groups present on the substrate. nih.govnih.gov In the case of this compound, the carboxylic acid group itself can act as a weakly coordinating directing group. semanticscholar.org This could potentially direct C-H activation to the ortho-position, which is the already substituted C-8 position or the C-6 position. However, the nitrogen atom of the quinoline ring can also act as a directing group, often favoring functionalization at the C-2 or C-8 positions. nih.gov The interplay between the directing effects of the nitrogen atom and the carboxylic acid group, along with the steric and electronic influence of the chloro group, would determine the ultimate site of C-H functionalization. Strategies involving rhodium or palladium catalysts could potentially enable the introduction of aryl, alkyl, or alkenyl groups at specific C-H bonds of the quinoline ring system. nih.gov

Halogen-Specific Coupling Reactions and Cross-Coupling Methods

The chloro-substituent at the 8-position of the quinoline ring system is a key feature that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating a diverse array of derivatives by forming new carbon-carbon bonds. The primary methods employed for this purpose include the Suzuki-Miyaura, Sonogashira, and Heck couplings, each offering a pathway to distinct classes of compounds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid. In the context of this compound, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the 8-position. The general reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

The Sonogashira coupling provides a powerful tool for the synthesis of alkynyl-substituted quinolines. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org The direct introduction of an alkynyl moiety onto the quinoline core at the C-8 position opens up further possibilities for derivatization, as the alkyne can participate in a variety of subsequent transformations.

The Heck reaction is another important palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.org This method allows for the introduction of vinyl groups at the 8-position of the quinoline ring. The reaction typically requires a palladium catalyst, a base, and is often carried out in a polar aprotic solvent. organic-chemistry.org

While specific documented examples of these cross-coupling reactions on the parent this compound are not extensively detailed in readily available literature, the principles of these reactions are well-established for a wide range of chloro-substituted aromatic and heteroaromatic compounds. The reactivity of the chloro-substituent in such couplings is generally lower than that of bromo or iodo analogs, often necessitating more active catalyst systems or harsher reaction conditions.

For instance, in the Suzuki-Miyaura coupling of related chloroquinolines, catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with various phosphine (B1218219) ligands are commonly employed. The choice of base, such as sodium carbonate or potassium phosphate, and solvent, like a mixture of toluene (B28343) and water or dioxane, can significantly influence the reaction outcome.

Similarly, for Sonogashira couplings of chloroarenes, the use of more active palladium catalysts and ligands, along with a copper(I) co-catalyst, is often required to achieve efficient coupling with terminal alkynes. The Heck reaction with less reactive chloroarenes can also be challenging and may require higher temperatures and specific catalyst systems to proceed effectively.

The following table outlines the general conditions and expected products for these key cross-coupling reactions as they would apply to this compound, based on established methodologies for similar substrates.

Table 1: Halogen-Specific Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (General)BaseSolventExpected Product
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligandK₂CO₃, K₃PO₄, or Cs₂CO₃Toluene/H₂O, Dioxane, or DMF8-Arylquinoline-7-carboxylic acid
Sonogashira Coupling Terminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHTHF, DMF, or Toluene8-Alkynylquinoline-7-carboxylic acid
Heck Coupling Alkene (CH₂=CHR)Pd(OAc)₂ or PdCl₂ with phosphine ligandEt₃N, K₂CO₃DMF, NMP, or Acetonitrile8-Vinylquinoline-7-carboxylic acid

Coordination Chemistry and Metal Complex Formation with 8 Chloroquinoline 7 Carboxylic Acid

Ligand Properties of 8-Chloroquinoline-7-carboxylic Acid

The functionality of this compound as a ligand in coordination chemistry is primarily dictated by the presence of the quinoline (B57606) nitrogen atom and the carboxylate group, which act as potential donor sites for metal ions.

Coordination Modes of the Carboxylate and Quinoline Nitrogen

This compound can exhibit a variety of coordination modes, leveraging the Lewis basicity of the quinoline nitrogen and the versatile binding capabilities of the carboxylate group. The quinoline nitrogen typically acts as a monodentate ligand, donating its lone pair of electrons to a metal center.

The carboxylate group, on the other hand, can coordinate to metal ions in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The combination of the quinoline nitrogen and the carboxylate group allows this compound to act as a bidentate N,O-chelating ligand, forming a stable five-membered chelate ring with a metal ion. This chelation is a common feature among quinoline derivatives bearing a coordinating group at the 8-position.

Influence of Chlorine Substitution on Ligand Behavior and Metal Chelation

The presence of a chlorine atom at the 8-position of the quinoline ring significantly influences the electronic properties and, consequently, the ligand behavior of the molecule. The chlorine atom is an electron-withdrawing group, which reduces the electron density on the quinoline ring system. This inductive effect can decrease the basicity of the quinoline nitrogen, potentially weakening its coordination to a metal ion.

However, the position of the chloro substituent is critical. Being at the 8-position, it is in close proximity to the nitrogen atom, maximizing its inductive influence. This can affect the stability of the resulting metal complexes. The steric bulk of the chlorine atom at the 8-position can also play a role in the geometry of the metal complexes formed, potentially influencing the coordination environment around the metal center.

Synthesis and Structural Characterization of Metal Complexes

While specific studies on the synthesis of metal complexes with this compound are not extensively documented, general synthetic routes for analogous quinoline-based ligands can be inferred.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with ligands similar to this compound typically involves the reaction of a metal salt (e.g., chloride, nitrate, acetate (B1210297), or sulfate) with the ligand in a suitable solvent. The choice of solvent depends on the solubility of both the metal salt and the ligand. Common solvents include water, ethanol, methanol, or a mixture thereof.

The reaction is often carried out under reflux to ensure completion. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a suitable counter-ion. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. For instance, a 1:2 metal-to-ligand ratio is common for divalent transition metals, leading to the formation of complexes with the general formula [M(L)₂], where L is the deprotonated form of the ligand.

Formation of Lanthanide Ion Complexes

The formation of lanthanide ion complexes with quinoline-based carboxylic acids often follows similar synthetic strategies to those used for transition metals. Lanthanide salts, typically nitrates or chlorides, are reacted with the ligand in a suitable solvent. Due to the larger ionic radii and higher coordination numbers of lanthanide ions, the resulting complexes often exhibit more complex structures and may include solvent molecules in their coordination sphere. The luminescent properties of lanthanide ions can be significantly enhanced upon coordination to organic ligands like this compound, which can act as an "antenna" to absorb light and transfer the energy to the metal ion.

Spectroscopic and Diffraction Analyses of Coordination Compounds

A variety of analytical techniques are employed to characterize the coordination compounds of quinoline derivatives.

Spectroscopic techniques are invaluable for probing the coordination environment of the metal ion and confirming the binding of the ligand.

Spectroscopic TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirms the coordination of the carboxylate group to the metal ion by observing the shift in the characteristic stretching frequencies of the C=O and C-O bonds.
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in transition metal complexes. Changes in the absorption spectra upon complexation can indicate the formation of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to study the structure of diamagnetic metal complexes in solution. Shifts in the proton and carbon signals of the ligand upon coordination provide insights into the binding mode.
Luminescence Spectroscopy For lanthanide complexes, this technique is used to study the photophysical properties, including the ligand-to-metal energy transfer and the characteristic emission of the lanthanide ion.

Catalytic Applications of this compound Metal Complexes

Extensive research into the catalytic applications of metal complexes derived from this compound has not yielded specific documented instances of their use in catalysis. However, the broader family of quinoline derivatives and their metal complexes are recognized for their catalytic potential in various organic transformations. mdpi.com

Metal complexes incorporating quinoline-based ligands have been investigated as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov For instance, complexes of quinoline-2-carboxylic acid have demonstrated utility in promoting certain catalytic activities. The presence of both a nitrogen atom within the quinoline ring and a carboxylic acid group provides bidentate coordination sites, which can stabilize metal centers and facilitate catalytic cycles. The electronic properties of the quinoline ring system, which can be tuned by substituents like the chloro group in this compound, can influence the redox potential and Lewis acidity of the metal center, thereby potentially modulating catalytic activity.

While direct experimental evidence for the catalytic use of this compound metal complexes is currently unavailable in the reviewed literature, the structural analogy to other catalytically active quinoline complexes suggests a potential for such applications. Future research may explore the synthesis and catalytic evaluation of these specific complexes.

Materials Science Applications of Coordination Polymers

The development and application of coordination polymers derived from this compound in materials science is an area that remains largely unexplored, with no specific research findings available. Nevertheless, the characteristics of coordination polymers formed from analogous quinoline-based ligands provide a strong indication of their potential utility in this field, particularly in the domain of luminescent materials. semanticscholar.orgnih.gov

Coordination polymers, also known as metal-organic frameworks (MOFs), constructed from quinoline derivatives and metal ions, especially lanthanides, are known for their interesting photophysical properties. semanticscholar.orgnih.gov These materials can exhibit strong luminescence with sharp emission bands and long lifetimes, making them suitable for applications in sensors, optoelectronics, and as active components in hybrid polymeric materials. semanticscholar.orgnih.gov For example, coordination polymers based on quinoline-2,4-dicarboxylate and lanthanide ions have been shown to display luminescence. nih.gov

Supramolecular Chemistry and Self Assembly of 8 Chloroquinoline 7 Carboxylic Acid

Hydrogen Bonding Interactions in Quinoline (B57606) Carboxylic Acid Assemblies

Hydrogen bonds are the primary directional forces that dictate the self-assembly of quinoline carboxylic acids. The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple acceptors (the carboxylic oxygen, the quinoline nitrogen, and the chlorine atom) allows for a rich variety of supramolecular synthons—structural units formed by intermolecular interactions.

Carboxylic Acid Dimerization Motifs and their Influence

A predominant and highly predictable interaction in the solid-state structures of carboxylic acids is the formation of centrosymmetric dimers. In these motifs, two molecules of 8-chloroquinoline-7-carboxylic acid would be expected to associate through a pair of O—H⋯O hydrogen bonds between their carboxylic acid groups. This robust interaction creates a well-defined, planar eight-membered ring. The stability of this dimer significantly influences the subsequent packing of the molecules, often acting as a primary building block for higher-order structures. The formation of these dimers effectively neutralizes the strongest hydrogen bond donor-acceptor pairing, directing further assembly through weaker interactions.

Intermolecular Interactions involving Quinoline Nitrogen and Halogen Substituent

Beyond the carboxylic acid dimerization, the quinoline nitrogen and the chloro substituent play crucial roles in the expansion of the supramolecular architecture. The quinoline nitrogen atom is a potent hydrogen bond acceptor. In many crystal structures of related quinoline carboxylic acids, this nitrogen atom accepts a hydrogen bond from the carboxylic acid group of a neighboring molecule, leading to the formation of catemeric chains instead of or in addition to dimers. For instance, in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked into chains by O—H⋯N hydrogen bonds. nih.gov

Crystal Engineering of this compound Based Materials

The predictable nature of the hydrogen bonding motifs in this compound allows for the application of crystal engineering principles to construct supramolecular architectures with varying dimensionalities. By understanding and controlling the interplay of different intermolecular forces, it is possible to guide the assembly towards one-, two-, or three-dimensional structures.

Formation of One-Dimensional Polymeric Structures

One-dimensional (1D) polymeric chains are a common supramolecular motif for quinoline carboxylic acids. These chains can arise from the catenation of molecules through head-to-tail O—H⋯N hydrogen bonds between the carboxylic acid group of one molecule and the quinoline nitrogen of the next. nih.gov This arrangement results in a polar chain. Alternatively, if the carboxylic acid dimer is formed, weaker interactions such as π–π stacking between the quinoline ring systems or C—H⋯O/Cl interactions can link these dimers into 1D chains. In the related compound 3,7-dichloroquinoline-8-carboxylic acid, π–π stacking interactions between neighboring heterocycles play a significant role in the packing of the molecules.

Interaction Type Description Resulting Structure
O—H⋯N Hydrogen BondThe carboxylic acid proton donates to the quinoline nitrogen of an adjacent molecule.Polar 1D chain
π–π StackingOverlap of the aromatic quinoline rings of adjacent dimer units.Non-polar 1D chain of dimers
C—H⋯O/Cl Hydrogen BondWeak hydrogen bonds linking dimer units.Non-polar 1D chain of dimers

Construction of Two-Dimensional Layered Architectures

The assembly of 1D chains into two-dimensional (2D) layers is facilitated by weaker intermolecular forces that link the chains together. For example, chains formed by O—H⋯N hydrogen bonds can be cross-linked through C—H⋯O interactions, where hydrogen atoms on the quinoline ring interact with the oxygen atoms of the carboxylic acid groups in adjacent chains. This type of interaction has been observed to form 2D networks in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid. nih.gov Halogen-based interactions, such as C—Cl⋯π or C—H⋯Cl, can also serve to connect the 1D chains into a 2D sheet, adding to the stability and dictating the interlayer spacing. The crystal structure of 2-chloroquinoline-3-carboxylic acid, for instance, features a 2D network stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds.

Primary Interaction (within chain) Secondary Interaction (between chains) Resulting Architecture
O—H⋯N Hydrogen BondsC—H⋯O Hydrogen Bonds2D Layered Network
Carboxylic Acid DimersC—H⋯Cl Hydrogen Bonds2D Layered Network
π–π StackingHalogen Bonding (C—Cl⋯O/N)2D Layered Network

Assembly of Three-Dimensional Supramolecular Networks

Dimensionality Key Intermolecular Interactions Example from Related Compounds
1DO—H⋯N hydrogen bonds, π–π stacking2-(4-Methylphenyl)quinoline-4-carboxylic acid nih.gov
2DC—H⋯O cross-linking of 1D chains2-chloroquinoline-3-carboxylic acid
3DN-H⋯O and O-H⋯O with solvent, interlocking of layersQuinolinium-4-carboxylate dihydrate nih.gov

Role of Halogen (Chlorine) in Directing Supramolecular Interactions

The presence of a chlorine atom at the 8-position of the quinoline ring introduces the possibility of halogen bonding, a significant and directional non-covalent interaction. A halogen bond occurs when there is an attractive interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule. acs.org

In the context of this compound, the chlorine atom can act as a halogen bond donor. The electron-withdrawing nature of the quinoline ring system can enhance the positive character of the σ-hole on the chlorine atom. The potential halogen bond acceptors within the same or neighboring molecules include the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. Quinolines are recognized as effective halogen-bond acceptors due to the presence of the nitrogen atom in their core, which serves as a reliable site for supramolecular interactions. iucr.org

The competition and cooperation between halogen bonding and hydrogen bonding are crucial in determining the final supramolecular architecture. The interplay of these interactions can lead to the formation of various synthons, which are reliable and predictable patterns of intermolecular interactions.

Table 1: Potential Supramolecular Interactions Involving the Chlorine Atom in this compound

Interaction TypeDonorAcceptorPotential Role in Self-Assembly
Halogen BondChlorine (σ-hole)Quinoline NitrogenFormation of linear or zigzag chains
Halogen BondChlorine (σ-hole)Carboxylic Acid OxygenContribution to layered or 3D networks
Weak Hydrogen BondC-H on quinoline ringChlorineStabilization of crystal packing

Host-Guest Chemistry and Encapsulation Phenomena in Quinoline Carboxylic Acid Frameworks

While specific studies on the host-guest chemistry of this compound are not extensively documented, the broader class of quinoline carboxylic acids has been utilized in the construction of porous materials such as metal-organic frameworks (MOFs). These frameworks can exhibit guest-responsive properties and have applications in separation and sensing. researchgate.net

The functional groups of this compound—the carboxylic acid for coordination to metal centers and the quinoline backbone as a structural linker—provide the necessary components for the design of such porous frameworks. The presence of the chlorine atom can further functionalize the pores of a hypothetical framework, potentially influencing its interaction with guest molecules.

The general principle of host-guest chemistry in such frameworks involves the encapsulation of smaller molecules (guests) within the cavities or channels of the host material. The size, shape, and chemical nature of the pores dictate which guest molecules can be accommodated. The interactions between the host framework and the guest molecules can range from weak van der Waals forces to stronger hydrogen or halogen bonds.

For instance, quinoline-based polymeric materials have been investigated for their drug-releasing capabilities, where the polymer matrix encapsulates and then releases a drug molecule under specific conditions. nih.gov This highlights the potential of functionalized quinoline scaffolds in controlled release applications. The development of MOFs from quinoline carboxylic acid derivatives has also been explored for the encapsulation and slow release of molecules.

Table 2: Potential Components and Interactions in a Hypothetical Host-Guest System Based on a this compound Framework

ComponentRolePotential Guest MoleculesKey Interactions
This compoundBuilding block of the host frameworkSmall organic solvents, gases, drug moleculesHydrogen bonding, Halogen bonding, π-π stacking, van der Waals forces
Metal Ions (in a MOF)Coordination centers, nodes of the frameworkNot applicableCoordination bonds with the carboxylic acid
Guest MoleculeEncapsulated speciesVaries depending on pore size and functionalityInteractions with the quinoline ring, chlorine atom, and other functional groups of the host

Computational and Theoretical Investigations of 8 Chloroquinoline 7 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed insights into molecular geometry, electronic distribution, and spectroscopic properties, forming the basis for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed for optimizing molecular geometries and calculating electronic properties of quinoline (B57606) derivatives. For instance, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set are commonly used to determine optimized structures, bond lengths, and bond angles.

Studies on related compounds, such as 8-chloroquinoline-2-carbaldehyde, show that the quinoline ring is essentially planar. The introduction of substituents like chlorine and a carboxylic acid group can, however, induce minor deviations and significantly alter the electronic landscape. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group, which influences the charge distribution across the aromatic system. The carboxylic acid group can participate in intramolecular hydrogen bonding, further stabilizing the structure.

Below is a table of representative calculated geometric parameters for a related quinoline derivative, illustrating the type of data obtained from DFT calculations.

Table 1: Calculated Geometric Parameters of a Quinoline Derivative (8-Chloroquinoline-2-carbaldehyde) using DFT/B3LYP/6-31G(d,p)

Parameter Bond Length (Å) Bond Angle (°)
C-Cl 1.74 -
C=O 1.21 -
C-N 1.32, 1.37 -
C-C-N - 122.5
C-C-Cl - 120.1
C-N-C - 117.8

Data sourced from a computational study on 8-chloroquinoline-2-carbaldehyde, a structurally similar compound.

Prediction of Reactivity and Stability via Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the reactivity and kinetic stability of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

A small HOMO-LUMO gap suggests high polarizability and chemical

Structure-Activity Relationship (SAR) from a Theoretical Perspective

The exploration of the structure-activity relationship (SAR) of quinoline carboxylic acids has been a significant area of research in medicinal chemistry, largely owing to their diverse pharmacological activities. While extensive experimental SAR studies have been conducted on various quinoline derivatives, theoretical and computational approaches provide deeper insights into the molecular features governing their biological actions. For 8-Chloroquinoline-7-carboxylic acid, theoretical SAR studies aim to elucidate how the specific arrangement of the chloro and carboxylic acid substituents on the quinoline core influences its interaction with biological targets.

Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in understanding these relationships. For instance, studies on related quinoline carboxylic acid derivatives as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase have identified key structural regions critical for activity. These typically include a bulky hydrophobic group, a carboxylic acid function, and specific substitutions on the benzo part of the quinoline ring. In the case of this compound, the chlorine atom at position C8 and the carboxylic acid at C7 are the defining features. Theoretical models can predict how these substituents modulate the molecule's size, shape, and electronic distribution, thereby affecting its binding affinity to a receptor's active site.

Molecular docking simulations of analogous compounds have revealed the importance of hydrogen bonding and hydrophobic interactions. researchgate.net For this compound, the carboxylic acid group is predicted to be a key hydrogen bond donor and acceptor, while the chloro-substituted benzene (B151609) ring can engage in hydrophobic and halogen bonding interactions. The relative positioning of these groups is crucial for optimal binding and subsequent biological activity.

Influence of Halogenation on Electronic Properties and Molecular Interactions

The introduction of a halogen atom, such as chlorine, into the quinoline scaffold at the 8-position significantly alters the electronic properties of the molecule, which in turn influences its molecular interactions and biological activity. Density Functional Theory (DFT) is a powerful computational tool used to investigate these electronic effects. nih.govsci-hub.se

Furthermore, halogenation can influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A change in the HOMO-LUMO energy gap can impact the molecule's reactivity and stability. Studies on halogenated quinolines have shown that halogen substitution can lead to a red-shift in their absorption and emission spectra, which is indicative of a narrowed HOMO-LUMO gap. nih.gov

The presence of a chlorine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom in a biological target. This type of interaction, though weaker than a hydrogen bond, can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand.

Below is a table summarizing the predicted electronic properties of this compound based on computational models.

PropertyPredicted Value/EffectComputational Method
XLogP3 2.8XLogP3
Hydrogen Bond Donor Count 1Cactvs
Hydrogen Bond Acceptor Count 3Cactvs
Polar Surface Area 50.2 ŲCactvs
Electron-Withdrawing Effect Moderate to StrongDFT
HOMO-LUMO Gap Potentially NarrowedDFT
Molecular Electrostatic Potential Altered distributionDFT

Table 1: Predicted Electronic and Physicochemical Properties of this compound. Data is derived from computational predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity. For quinoline derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential. mdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. The electronic influence of the chlorine atom at C8 would be a significant parameter in any QSAR model.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The position of the chloro and carboxylic acid groups would be defined by steric parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. The chloro substituent increases the lipophilicity of the quinoline core.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in the molecule.

A typical QSAR study involves selecting a set of molecules with known activities (a training set), calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that can predict the activity of new, untested compounds.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. A CoMSIA model for other quinoline derivatives highlighted that a halogen substituent at position 7 of the quinoline core favors inhibitory activity against Plasmodium falciparum. mdpi.com This suggests that the chloro group at the adjacent C8 position in this compound would also significantly influence its activity profile, a hypothesis that could be tested and quantified through a dedicated QSAR study.

The table below illustrates the types of descriptors that would be relevant in a hypothetical QSAR model for this compound and its analogs.

Descriptor TypeExample DescriptorsRelevance to this compound
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO EnergiesThe electronegative chlorine atom significantly influences these properties.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeThe size and position of the chloro and carboxyl groups are critical.
Hydrophobic LogP, Hydration EnergyThe chlorine atom increases lipophilicity, affecting membrane permeability.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the overall molecular structure and branching.

Table 2: Relevant Descriptor Classes for a QSAR Model of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

In a typical IR spectrum of a carboxylic acid, the most distinct absorption is the O–H stretch of the carboxyl group, which appears as a very broad band in the 2500–3300 cm⁻¹ region due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, typically found between 1710 cm⁻¹ for hydrogen-bonded dimers and 1760 cm⁻¹ for the monomeric form. For 8-Chloroquinoline-7-carboxylic acid, this peak is expected around 1710 cm⁻¹ in the solid state. Other significant IR bands include the C-O stretching and O-H bending modes between 1440 and 1210 cm⁻¹. The aromatic quinoline (B57606) core exhibits C-H stretching vibrations above 3000 cm⁻¹, and a series of characteristic C=C and C=N ring stretching bands in the 1650–1450 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is typically observed as a strong band in the 800-600 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds. researchgate.net In the Raman spectrum of this compound, the symmetric stretching of the quinoline ring system is expected to produce strong signals. While the C=O stretch is also visible, it is often weaker than in the IR spectrum. The C-Cl bond also gives a characteristic Raman signal. Resonance Raman studies on similar 8-substituted-7-hydroxyquinolines have shown that the spectra are sensitive to the electronic nature of the substituents and the molecular form (neutral, anionic, or tautomeric) present in solution. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Carboxylic Acid O-H Stretch (dimer) 2500 - 3300 Broad, Strong
Carbonyl C=O Stretch (dimer) ~1710 Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Aromatic Ring C=C / C=N Stretch 1450 - 1650 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR

NMR spectroscopy is unparalleled for detailing the chemical environment of each atom in a molecule.

For this compound, the ¹H NMR spectrum would show a highly deshielded proton for the carboxylic acid (–COOH), typically appearing as a broad singlet between 10 and 13 ppm. princeton.edulibretexts.org The aromatic protons on the quinoline ring system would resonate in the 7.5–9.0 ppm range. Based on the structure of 8-chloroquinoline (B1195068), the proton at the C2 position is expected to be the most downfield, likely above 9.0 ppm, due to its proximity to the nitrogen atom. chemicalbook.com The remaining protons at C3, C4, C5, and C6 would exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.

In the ¹³C NMR spectrum, the carboxyl carbon (–COOH) is characteristically found in the 165–185 ppm range. princeton.edulibretexts.org The carbon atoms of the quinoline ring will appear between approximately 120 and 150 ppm. The carbon atom bonded to the chlorine (C8) would be shifted due to the electronegativity of the halogen. Similarly, the carbon attached to the carboxylic acid group (C7) and the carbons adjacent to the nitrogen atom (C2 and C9) would have distinct chemical shifts reflecting their unique electronic environments. tsijournals.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Spectrum Functional Group Predicted Chemical Shift (ppm)
¹H NMR Carboxylic Acid (–COOH) 10.0 - 13.0
¹H NMR Aromatic (Quinoline H) 7.5 - 9.1
¹³C NMR Carboxylic Acid (–C OOH) 165 - 185

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₀H₆ClNO₂, giving it a monoisotopic mass of approximately 223.01 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed. A characteristic isotopic pattern for chlorine (M⁺˙ and M+2⁺˙ peaks in an approximate 3:1 ratio) would confirm the presence of a single chlorine atom. The fragmentation of quinoline carboxylic acids typically involves a series of characteristic losses. chempap.org For this compound, the primary fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH) , leading to an [M-45]⁺ ion.

Decarboxylation (loss of CO₂) , yielding an [M-44]⁺˙ ion.

Loss of HCl from the molecular ion or subsequent fragments.

Expulsion of HCN from the quinoline ring, a common fragmentation for this heterocyclic system. chempap.org

Electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, would readily show the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments on this ion could further elucidate fragmentation pathways. nih.govresearchgate.net

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in a solid-state crystal lattice. While a crystal structure for this compound is not publicly available, the structure of its close isomer, 3,7-dichloroquinoline-8-carboxylic acid, offers significant insight into the expected solid-state interactions. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (based on data from 3,7-dichloroquinoline-8-carboxylic acid nih.gov)

Parameter Expected Value/Feature
Crystal System Triclinic or Monoclinic
Space Group Centrosymmetric (e.g., P-1, P2₁/c)
Key Intermolecular Interaction O–H···N Hydrogen Bonding (forming dimers)
Secondary Interaction π–π Stacking of Quinoline Rings

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Elemental analysis provides experimental verification of the empirical formula of a compound by determining the mass percentages of its constituent elements. The theoretical composition of this compound (C₁₀H₆ClNO₂) is calculated to provide a benchmark for experimental results.

Table 4: Theoretical Elemental Composition of this compound

Element Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon (C) 12.011 120.11 53.71%
Hydrogen (H) 1.008 6.048 2.70%
Chlorine (Cl) 35.453 35.453 15.85%
Nitrogen (N) 14.007 14.007 6.26%
Oxygen (O) 15.999 31.998 14.31%

| Total | | 223.58 | 100.00% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. unca.edulibretexts.org When heated, this compound is expected to be stable up to a certain temperature, after which it would undergo decomposition. A typical TGA thermogram would likely show a major mass loss corresponding to decarboxylation (loss of CO₂) and subsequent fragmentation of the quinoline core at higher temperatures. The specific decomposition temperature is a key indicator of the compound's thermal stability.

Advanced Imaging Techniques (e.g., Scanning Tunneling Microscopy for self-assembly)

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize single molecules and their self-assembled structures on conductive substrates. mpg.de While no specific STM studies on this compound have been reported, its molecular structure suggests a strong propensity for forming highly ordered two-dimensional (2D) networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org

The self-assembly would be driven by the same interactions that govern its crystal structure. Molecules would adsorb onto the surface and arrange themselves to maximize intermolecular interactions. The primary interaction would be the formation of hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net These dimers would then act as building blocks, arranging themselves into larger lamellar or porous structures through weaker van der Waals forces and potential π-stacking between the quinoline rings and the graphite substrate. rsc.orgresearchgate.net STM would be able to visualize these ordered domains, revealing the precise packing arrangement and unit cell parameters of the 2D self-assembled monolayer. rsc.orgnih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Highly Efficient Synthetic Pathways for 8-Chloroquinoline-7-carboxylic Acid

The efficient synthesis of this compound is paramount for its widespread investigation and application. Current methodologies have laid a foundation, but significant opportunities exist for improvement in terms of efficiency, cost-effectiveness, and environmental impact.

A notable advancement in the synthesis of related 7-chloroquinoline-8-carboxylic acids involves the direct oxidation of the corresponding 8-methylquinoline (B175542) precursor. nih.govgoogle.com This method utilizes nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as vanadium or a combination of vanadium and cobalt. nih.govgoogle.com This approach represents a substantial improvement over older methods that required additional steps, such as proceeding through a bromomethyl intermediate, which often resulted in lower yields. nih.gov A key advantage of the direct oxidation method is its potential for resource efficiency, particularly through the recycling of the nitrogen oxide-containing off-gas, which can be regenerated with molecular oxygen. nih.gov

Another innovative approach for the synthesis of 7-chloro-8-quinoline carboxylic acid involves the oxidation of 7-chloro-8-methylquinoline (B132762) using oxygen as the oxidant, catalyzed by an N-hydroxyphthalimide compound and azobisisobutyronitrile. google.com This method is advantageous as it avoids the production of large quantities of acid waste and allows for the recycling of the reaction's liquid phase. google.com

Future research should focus on optimizing these oxidative methods and exploring alternative synthetic strategies. Well-established reactions in quinoline (B57606) synthesis, such as the Pfitzinger, Doebner-von Miller, and Gould-Jacobs reactions, could be adapted for the specific synthesis of this compound. researchgate.netresearchgate.netrsc.org The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, and the Doebner reaction, a three-component reaction between anilines, aldehydes, and pyruvic acid, offer versatile routes to quinoline-4-carboxylic acids that could potentially be modified for this target molecule. researchgate.netnih.govacs.orgacs.org The development of one-pot syntheses would be particularly valuable for streamlining the production process and reducing waste. researchgate.net

Table 1: Comparison of Synthetic Approaches for Quinoline Carboxylic Acids

Reaction Name Key Reactants General Product Potential for this compound Reference
Direct Oxidation 7-Chloro-8-methylquinoline, Oxidizing Agent (e.g., HNO₃, O₂) 7-Chloroquinoline-8-carboxylic acid High; directly demonstrated for the target compound and its isomers. nih.govgoogle.comgoogle.com
Pfitzinger Reaction Isatin, Carbonyl Compound Quinoline-4-carboxylic acid Moderate; would require appropriately substituted isatin and exploration of regioselectivity. researchgate.netui.ac.id
Doebner Reaction Aniline (B41778), Aldehyde, Pyruvic Acid Quinoline-4-carboxylic acid Moderate; requires a suitable aniline precursor and control over reaction conditions. nih.govacs.orgacs.org
Gould-Jacobs Reaction Aniline derivative, Diethyl ethoxymethylenemalonate (EMME) 4-Hydroxyquinoline-3-carboxylic acid Low to Moderate; would involve cyclization and subsequent modification. researchgate.net

Exploration of Advanced Derivatization Strategies for Functional Materials

The functionalization of this compound is key to unlocking its potential in materials science. The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. libretexts.orglibretexts.org These reactions, categorized as nucleophilic acyl substitutions, allow for the covalent linking of the quinoline core to other molecular fragments, thereby creating new functional materials. libretexts.org

Future research should systematically explore these derivatization pathways:

Esterification: Reaction with various alcohols can yield a library of esters. libretexts.org The properties of the resulting materials can be tuned by the choice of the alcohol, introducing long alkyl chains, aromatic groups, or other functional moieties.

Amidation: Coupling the carboxylic acid with primary or secondary amines produces amides. libretexts.orgnih.gov This strategy is fundamental in medicinal chemistry for creating bioactive molecules and can be leveraged to build larger supramolecular structures or polymers. nih.govnih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation, especially when direct conversion is difficult. libretexts.org

By attaching polymers, photosensitizers, or other functional units to the this compound scaffold, researchers can design materials with tailored optical, electronic, or responsive properties. For instance, creating ester-linked covalent organic frameworks (COFs) is a strategy that has been demonstrated with other quinoline carboxylic acids and could be applied here. rsc.org

Table 2: Potential Derivatization Reactions for this compound

Reaction Type Reagent Product Type Potential Application Reference
Fischer Esterification Alcohol (R-OH), Acid Catalyst Ester (R-O-C=O)-Quinoline Liquid crystals, functional polymers libretexts.org
Alkylation of Carboxylate Alkyl Halide (R-X) Ester (R-O-C=O)-Quinoline Modification of material solubility and electronic properties libretexts.org
Amide Formation Amine (R-NH₂), Coupling Agent (e.g., DCC) Amide (R-NH-C=O)-Quinoline Bio-inspired materials, hydrogen-bonded networks libretexts.orgnih.gov
Acid Chloride Formation Thionyl Chloride (SOCl₂) Acid Chloride (Cl-C=O)-Quinoline Highly reactive intermediate for further functionalization libretexts.org

Rational Design of Next-Generation Coordination Assemblies for Catalytic Applications

The structure of this compound, containing both a nitrogen atom in the heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for a bidentate ligand in coordination chemistry. scirp.orgscispace.com Upon deprotonation, the carboxylate group, together with the quinoline nitrogen, can chelate to a metal ion, forming a stable five-membered ring. nih.gov This (N,O⁻) donor set is known to form stable complexes with a wide variety of metal ions. scirp.orgresearchgate.netmdpi.com

The future in this area lies in the rational design of coordination polymers and discrete metal complexes for catalytic applications. By selecting appropriate metal centers (e.g., copper, zinc, lanthanides) and controlling the reaction conditions, it is possible to assemble one-, two-, or three-dimensional structures. nih.gov The properties of these assemblies are dictated by the coordination geometry of the metal ion and the bridging nature of the ligand.

These novel coordination assemblies could be explored as catalysts for a range of organic transformations. The metal centers can act as Lewis acids, while the quinoline framework can be modified to influence the steric and electronic environment of the active site. Research should focus on:

Synthesizing and characterizing metal complexes of this compound with various transition metals and lanthanides. nih.gov

Investigating the catalytic activity of these complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Studying the structure-activity relationships to optimize catalyst performance.

Integration of Multiscale Computational Approaches for Predictive Materials Science and Chemical Discovery

Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials based on this compound. nih.gov Multiscale computational approaches can provide insights that are difficult to obtain through experiments alone, guiding synthetic efforts and rationalizing material properties.

Future research should integrate the following computational methods:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to predict the fundamental electronic properties of the molecule and its derivatives. nih.govresearchgate.net This includes calculating orbital energies (HOMO, LUMO), which are crucial for understanding reactivity and optical properties. researchgate.netresearchgate.net DFT is also invaluable for modeling the structure of metal complexes and elucidating catalytic reaction mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For applications like corrosion inhibition or designing bioactive molecules, QSAR models can establish a mathematical relationship between chemical structure and a specific property. aip.orgnih.gov By developing models for quinoline derivatives, researchers can predict the performance of new, unsynthesized compounds. aip.orgnih.gov

Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of new candidate molecules with high speed and accuracy. aip.orgresearchgate.net This approach can be used to screen large virtual libraries of derivatives for desired characteristics, such as catalytic activity or suitability as corrosion inhibitors, significantly accelerating the materials discovery pipeline. aip.orgresearchgate.net

By combining these predictive models with targeted experimental validation, the development of novel functional materials derived from this compound can be made more efficient and insightful. nih.gov

Q & A

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map electron density around the chlorine and carboxyl groups. Simulate transition states for nucleophilic substitution or decarboxylation pathways. Compare activation energies with experimental kinetics. Validate models using benchmark reactions with known catalysts .

Q. What methodologies address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controls. Replicate studies under identical conditions (pH, temperature, solvent concentration). Perform meta-analysis of literature data to identify outliers and confounders (e.g., impurity interference). Use orthogonal assays (e.g., fluorescence-based binding) to confirm activity .

Q. How should researchers integrate this compound into multi-step synthetic pathways while minimizing side reactions?

  • Methodological Answer : Protect the carboxylic acid group as a methyl ester during subsequent reactions (e.g., Suzuki coupling). Use mild deprotection agents (LiOH/THF/H₂O) to avoid degradation. Monitor intermediates with LC-MS and optimize stoichiometry via Design of Experiments (DoE) to reduce byproduct formation .

Q. What analytical approaches validate the environmental stability of this compound in ecotoxicology studies?

  • Methodological Answer : Perform hydrolysis studies under simulated environmental conditions (pH 7.4, 25°C) with LC-MS/MS quantification. Assess photodegradation using UV light exposure (300–400 nm) and analyze breakdown products. Use QSAR models to predict persistence and bioaccumulation potential, validated with experimental half-life data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.